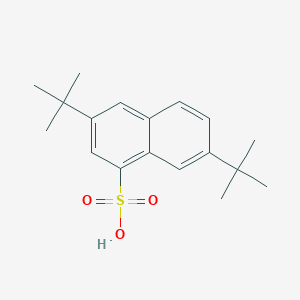
3,7-Di-tert-butylnaphthalene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Di-tert-butylnaphthalene-1-sulfonic acid is an organic compound with the molecular formula C18H24O3S It is characterized by the presence of two tert-butyl groups attached to the naphthalene ring and a sulfonic acid group at the 1-position
Métodos De Preparación
The synthesis of 3,7-Di-tert-butylnaphthalene-1-sulfonic acid typically involves the sulfonation of 3,7-Di-tert-butylnaphthalene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
3,7-Di-tert-butylnaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,7-Di-tert-butylnaphthalene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,7-Di-tert-butylnaphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
3,7-Di-tert-butylnaphthalene-1-sulfonic acid can be compared with other sulfonic acid derivatives, such as:
- Naphthalene-1-sulfonic acid
- 2,6-Di-tert-butylnaphthalene-1-sulfonic acid
- 4-tert-Butylbenzenesulfonic acid
These compounds share similar structural features but differ in the position and number of substituents, which can influence their chemical properties and applications .
Propiedades
Fórmula molecular |
C18H24O3S |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
3,7-ditert-butylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-17(2,3)13-8-7-12-9-14(18(4,5)6)11-16(15(12)10-13)22(19,20)21/h7-11H,1-6H3,(H,19,20,21) |
Clave InChI |
QQYOYWSZHFGZJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C(C=C2C=C1)C(C)(C)C)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















